7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1368138-87-7
VCID: VC2595031
InChI: InChI=1S/C8H4BrNO3/c9-6-2-10-8(12)5-1-4(3-11)13-7(5)6/h1-3H,(H,10,12)
SMILES: C1=C(OC2=C1C(=O)NC=C2Br)C=O
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

CAS No.: 1368138-87-7

Cat. No.: VC2595031

Molecular Formula: C8H4BrNO3

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde - 1368138-87-7

Specification

CAS No. 1368138-87-7
Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
IUPAC Name 7-bromo-4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H4BrNO3/c9-6-2-10-8(12)5-1-4(3-11)13-7(5)6/h1-3H,(H,10,12)
Standard InChI Key FUTNRFCTJWUVSJ-UHFFFAOYSA-N
SMILES C1=C(OC2=C1C(=O)NC=C2Br)C=O
Canonical SMILES C1=C(OC2=C1C(=O)NC=C2Br)C=O

Introduction

Structural Characteristics

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde features a fused ring system comprising a furan ring and a pyridine ring. The compound is characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position, contributing to its unique chemical profile and reactivity. The molecular structure contains multiple functional groups that enable diverse chemical transformations and applications in various fields.

The compound's structural parameters are summarized in Table 1:

ParameterValue
CAS No.1368138-87-7
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
SMILES NotationC1=C(C=O)OC2=C1C(=O)NC=C2Br
IUPAC Name7-bromo-4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde

The structure possesses three hydrogen bond acceptor sites and one hydrogen bond donor site, making it potentially valuable for interactions with biological targets . The compound's molecular framework contains a lactam functionality within the pyridine ring, contributing to its physicochemical properties and potential biological activity.

Physicochemical Properties

Understanding the physicochemical properties of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is essential for predicting its behavior in various chemical environments and biological systems. The compound exists as a solid at room temperature and exhibits specific characteristics that influence its applications in research and development.

Table 2 presents the key physicochemical properties of this compound:

PropertyValue
Physical StateSolid
LogP1.6961
Topological Polar Surface Area (TPSA)63.07 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1
Recommended StorageSealed in dry conditions, 2-8°C

The moderate LogP value (1.6961) indicates a balance between hydrophilicity and lipophilicity, suggesting reasonable cell membrane permeability . The topological polar surface area of 63.07 Ų suggests potential for oral bioavailability, as compounds with TPSA values less than 140 Ų generally exhibit better absorption through cell membranes.

Chemical Reactivity

The chemical reactivity of 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde is largely determined by its functional groups. The presence of both an aldehyde group and a bromine atom creates opportunities for various transformations, making this compound a valuable building block in synthetic chemistry.

Aldehyde Reactivity

The aldehyde group at the 2-position can participate in numerous reactions, including:

  • Condensation reactions with amines to form imines

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

  • Aldol condensations with other carbonyl compounds

  • Wittig reactions to form alkenes

These transformations provide pathways for functionalizing the compound to create more complex derivatives with potential applications in medicinal chemistry and materials science.

Bromine Substitution

The bromine atom at the 7-position serves as an excellent leaving group for various substitution reactions, particularly:

  • Nucleophilic aromatic substitution with various nucleophiles

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings)

  • Metal-halogen exchange reactions followed by electrophilic trapping

Comparative Analysis with Related Compounds

7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde belongs to a broader family of heterocyclic compounds. Comparing it with structurally related molecules provides insights into how subtle structural modifications affect properties and potential applications.

Table 3 presents a comparison with several related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehydeC8H4BrNO3242.03 g/molReference compound
7-Bromofuro[3,2-c]pyridin-4(5H)-oneC7H4BrNO2214.02 g/molLacks the aldehyde group at 2-position
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehydeC9H6BrNO3256.05 g/molContains additional methyl group at 5-position
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehydeC8H4BrNO2S258.09 g/molContains thiophene instead of furan ring

The parent compound, 7-Bromofuro[3,2-c]pyridin-4(5H)-one (CAS: 603301-02-6), lacks the aldehyde functionality at the 2-position, which significantly alters its reactivity profile . The addition of the aldehyde group in our target compound creates opportunities for further functionalization and potential biological interactions.

The methyl-substituted derivative, 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde, introduces additional steric factors that can influence both reactivity and biological activity . Methylation at the N-5 position can affect the compound's solubility, binding affinity to biological targets, and metabolic stability.

The thieno analog, 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde, replaces the oxygen in the five-membered ring with sulfur, which alters the electronic properties, ring size, and potential interactions with biological targets . Sulfur-containing heterocycles often exhibit different biological activities compared to their oxygen counterparts.

Future Research Directions

Research on 7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde presents several promising avenues for future investigation:

Synthetic Methodologies

Development of more efficient and scalable synthesis routes remains an important area for research. Potential directions include:

  • Exploring metal-catalyzed approaches for the formation of the furo[3,2-c]pyridine core

  • Developing regioselective methods for bromination and formylation

  • Investigating green chemistry approaches using environmentally friendly reagents and conditions

  • Exploring one-pot multicomponent reactions to streamline the synthesis process

Structure-Activity Relationship Studies

Comprehensive SAR studies could provide valuable insights into how structural modifications affect biological activity:

  • Systematic modification of the bromine substituent to other halogens or functional groups

  • Variation of the aldehyde group to other carbonyl derivatives

  • Introduction of substituents at different positions of the ring system

  • Investigation of the effects of these modifications on biological activity and selectivity

Biological Evaluation

Given the potential biological applications, further screening against various targets would be valuable:

  • Antimicrobial testing against a panel of bacterial and fungal strains

  • Evaluation of anticancer activity against diverse cancer cell lines

  • Assessment of potential antiviral activity, particularly against herpesviruses

  • Molecular docking studies to assess binding affinities with biological targets

Materials Science Applications

The unique structure also merits investigation for various materials applications:

  • Evaluation of photophysical properties for potential use in optoelectronic devices

  • Investigation of self-assembly behavior for supramolecular chemistry applications

  • Exploration of coordination chemistry with various metals

  • Development of structure-property relationships for rational design of functional materials

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